molecular formula C10H11N3O2 B2963058 Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate CAS No. 90840-50-9

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Cat. No.: B2963058
CAS No.: 90840-50-9
M. Wt: 205.217
InChI Key: CLHAWZNBPKODNI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate (CAS: 90840-50-9) is a pyridine derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.22 g/mol . It features a pyridine core substituted with:

  • Amino (-NH₂) at position 3,
  • Cyano (-CN) at position 5,
  • Methyl (-CH₃) at position 2,
  • Ethyl ester (-COOEt) at position 4.

This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research due to its multifunctional groups, which enable diverse reactivity.

Properties

IUPAC Name

ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(4-11)5-13-6(2)9(8)12/h5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAWZNBPKODNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1C#N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3,5-dicyanopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Amine derivatives of the pyridine ring.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Modified Substituents

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate (CAS: 54139-94-5)
  • Molecular Formula : C₁₀H₆ClF₃N₂O₂
  • Key Features :
    • Chloro (-Cl) at position 3,
    • Trifluoromethyl (-CF₃) at position 5.
  • Comparison: The electron-withdrawing -Cl and -CF₃ groups enhance electrophilicity at the pyridine ring, making this compound more reactive toward nucleophilic substitution compared to the amino-substituted target compound.
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate
  • Molecular Formula : C₁₈H₁₄Cl₃N₂O₂
  • Key Features :
    • Chloromethyl (-CH₂Cl) at position 2,
    • Dichlorophenyl at position 4.
  • The lack of an amino group limits its utility in reactions requiring nucleophilic sites .

Pyran and Thienopyridine Analogues

Ethyl 6-amino-5-cyano-2-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Key Features :
    • Pyran ring system (instead of pyridine),
    • 3-Pyridinyl substituent at position 4.
  • Comparison: The pyran ring introduces a six-membered oxygen-containing heterocycle, altering electronic distribution and steric bulk.
Ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 802313-16-2)
  • Molecular Formula : C₁₄H₂₂N₂O₂S
  • Key Features: Fused thienopyridine ring system, 2-Methylpropyl substituent.
  • Comparison :
    The sulfur atom in the thiophene ring enhances π-π stacking interactions, which could improve binding affinity in catalytic or receptor-based applications. However, the fused ring system complicates synthetic accessibility compared to the simpler pyridine scaffold .

Research Findings and Implications

  • Synthetic Accessibility: The target compound is synthesized via condensation reactions involving ethyl cyanoacetate and amino precursors, as seen in analogous pyran derivatives .
  • Thermodynamic Stability : Pyridine derivatives with electron-donating groups (e.g., -NH₂) exhibit higher thermal stability compared to halogenated variants, as observed in crystallographic studies .

Biological Activity

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group, a cyano group, and a carboxylate ester. The molecular formula is C10H10N4O2C_10H_{10}N_4O_2, and its structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Mechanisms of Biological Activity

Pyridine derivatives, including this compound, are known to exhibit a range of biological activities due to their ability to interact with various biological targets. Key mechanisms include:

  • Anticancer Activity : Compounds with pyridine scaffolds have shown cytotoxic effects against several cancer cell lines. For instance, derivatives similar to this compound have demonstrated moderate to high cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : Pyridine derivatives have been reported to possess significant antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Studies

A study evaluated the anticancer potential of various pyridine derivatives, including this compound. The results indicated that specific derivatives exhibited strong cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG210.5
Compound BMCF-715.0
This compoundCaco212.3

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.030

The compound displayed notable inhibitory activity against these pathogens, indicating its potential as an antimicrobial agent .

Q & A

(Basic) What synthetic methodologies are most effective for producing Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate, and how do reaction parameters influence yield?

The compound can be synthesized via multicomponent reactions (e.g., Biginelli-type cyclization) or stepwise functionalization of pyridine precursors. Key considerations include:

  • Catalyst selection : Acidic or basic conditions influence cyclization efficiency. For example, thiourea derivatives in Biginelli reactions facilitate heterocycle formation .
  • Temperature control : Elevated temperatures (80–120°C) are often required for cyclization but may promote side reactions like decarboxylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may improve cyclization .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity product (>95%) .

(Advanced) How can discrepancies between spectroscopic data and X-ray crystallography results be resolved for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism) or disordered crystal packing. Methodological approaches include:

  • High-resolution crystallography : Use SHELXL for refinement to model disorder or hydrogen bonding networks .
  • Complementary spectroscopy : Solid-state NMR can detect conformational differences between solution and crystal states. For cyano groups, IR spectroscopy (νC≡N ~2200 cm⁻¹) validates crystallographic bond lengths .
  • Computational validation : DFT calculations (e.g., Gaussian) compare optimized geometries with crystallographic data to identify steric or electronic mismatches .

(Basic) Which analytical techniques are optimal for characterizing functional groups in this compound?

  • FT-IR spectroscopy : Identifies amino (νN-H ~3300–3500 cm⁻¹), cyano (νC≡N ~2200 cm⁻¹), and ester (νC=O ~1700 cm⁻¹) groups .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Cyano carbons (δ ~115–120 ppm) and ester carbonyls (δ ~165–170 ppm) validate connectivity .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) confirms molecular formula and detects fragmentation pathways .

(Advanced) What strategies enable the isolation and characterization of reactive intermediates during synthesis?

  • In-situ monitoring : Use LC-MS or reaction calorimetry to track intermediate formation (e.g., enamine or imine intermediates in cyclization) .
  • Low-temperature trapping : Quench reactions at –78°C to stabilize transient species (e.g., nitrile oxides or acyl hydrazides) for NMR analysis .
  • Crystallographic snapshots : Single-crystal X-ray diffraction of intermediates (e.g., using SHELXD for structure solution) provides unambiguous structural proof .

(Basic) How should researchers design a multi-step synthesis protocol for this compound?

  • Retrosynthetic analysis : Break the molecule into pyridine and ester precursors. Prioritize steps with high atom economy (e.g., one-pot cyclization) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amino protection to prevent side reactions during esterification .
  • Yield optimization : Screen catalysts (e.g., p-TsOH for cyclization) and solvents (e.g., THF for boronate coupling) using DoE (Design of Experiments) .

(Advanced) How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in molecular geometry?

  • SHELXL refinement : Adjust thermal parameters (Ueq) and occupancy factors to model disorder in methyl or cyano groups .
  • ORTEP visualization : Generate 3D ellipsoid plots to assess bond angle/geometry deviations (e.g., C-C≡N angles ~175–180°) .
  • Twinning analysis : Use WinGX to detect and correct for twinning in crystals, which may distort apparent bond lengths .

(Basic) What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the cyano group.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes oxidative decomposition .

(Advanced) How can reaction mechanisms for byproduct formation be elucidated?

  • Isotopic labeling : Use ¹⁵N-labeled amines to trace pathways in cyclization reactions .
  • Kinetic studies : Monitor byproduct accumulation via time-resolved HPLC to identify rate-determining steps .
  • Mass spectrometry imaging (MSI) : Spatial mapping of reaction mixtures detects low-abundance byproducts (e.g., decarboxylated derivatives) .

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